Sulfamerazine sodium Sulfamerazine sodium Sulfamerazine sodium is a sulfonamide.
Sulfamerazine Sodium is a sodium salt form of sulfamerazine, a long-acting sulfanilamide antibacterial agent.
Brand Name: Vulcanchem
CAS No.: 127-58-2
VCID: VC0002402
InChI: InChI=1S/C11H12N4O2S.Na/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10;/h2-7H,12H2,1H3,(H,13,14,15);
SMILES: CC1=NC(=NC=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]
Molecular Formula: C11H12N4NaO2S
Molecular Weight: 287.30 g/mol

Sulfamerazine sodium

CAS No.: 127-58-2

Cat. No.: VC0002402

Molecular Formula: C11H12N4NaO2S

Molecular Weight: 287.30 g/mol

* For research use only. Not for human or veterinary use.

Sulfamerazine sodium - 127-58-2

CAS No. 127-58-2
Molecular Formula C11H12N4NaO2S
Molecular Weight 287.30 g/mol
IUPAC Name sodium;(4-aminophenyl)sulfonyl-(4-methylpyrimidin-2-yl)azanide
Standard InChI InChI=1S/C11H12N4O2S.Na/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10;/h2-7H,12H2,1H3,(H,13,14,15);
Standard InChI Key XEAKUBSUGWQDRM-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]
Canonical SMILES CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na]
Appearance White or light yellow crystalline powder

Chemical and Physical Properties

Sulfamerazine sodium belongs to the sulfonamide class, characterized by a sulfonamide functional group attached to a heterocyclic ring. Its molecular structure consists of a para-aminobenzenesulfonamide moiety linked to a pyrimidine ring, which confers stability and solubility in aqueous environments . Key physicochemical properties include:

PropertyValue
Molecular Weight300.31 g/mol
Solubility in Water>50 mg/mL (pH-dependent)
Melting Point>288°C (decomposes)
Storage Conditions2–8°C, inert atmosphere, dark

The sodium salt enhances water solubility compared to the parent compound, facilitating intravenous and oral administration . Stability studies indicate hygroscopicity, necessitating protection from moisture during storage .

Mechanism of Action

Biochemical Inhibition

Sulfamerazine sodium exerts its antibacterial effects by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis . By mimicking para-aminobenzoic acid (PABA), it blocks the incorporation of PABA into dihydrofolic acid, a precursor required for nucleotide synthesis . This mechanism is bacteriostatic, halting bacterial proliferation without direct lethality .

Pharmacokinetic Profile

  • Absorption: Rapid gastrointestinal absorption, with peak plasma concentrations achieved within 2–4 hours post-administration .

  • Distribution: Widely distributed across tissues, including cerebrospinal fluid, due to low protein binding (~30%) .

  • Metabolism: Hepatic acetylation via N-acetyltransferase, producing inactive metabolites. Polymorphisms in acetylation enzymes lead to variability in drug clearance .

  • Excretion: Primarily renal (60–70%), with 20–30% as unchanged drug and the remainder as acetylated or hydroxylated metabolites .

Sex-dependent differences in metabolism have been observed in preclinical models, with male rats exhibiting faster clearance and higher hydroxylation rates .

Clinical Applications

Antibacterial Use

While largely superseded by newer antibiotics, sulfamerazine sodium remains effective against Gram-positive bacteria (e.g., Streptococcus pneumoniae) and some Gram-negative strains (e.g., Escherichia coli) . It is often used in combination therapies to delay resistance development.

Inflammatory Bowel Disease

A randomized trial compared sulfasalazine (2 g/day) with sodium cromoglycate (160 mg/day) in 60 patients with ulcerative colitis in remission . Although sulfasalazine showed superior efficacy in maintaining remission, sulfamerazine-containing regimens demonstrated comparable anti-inflammatory effects, likely due to shared sulfonamide pharmacology .

Regulatory and Environmental Considerations

Sulfamerazine sodium is regulated under FDA guidelines for residual limits in food-producing animals (10 ppm in edible tissues) . Environmental persistence is low due to photodegradation and microbial metabolism, though aquatic toxicity has been observed in Daphnia magna at concentrations >50 mg/L .

Recent Advances and Future Directions

Drug Delivery Innovations

Nanoparticle encapsulation has been explored to enhance bioavailability and reduce dosing frequency. Lipid-based carriers improved solubility by 40% in vitro, though clinical trials are pending .

Resistance Mechanisms

Emerging sul1 and sul2 genes confer resistance via DHPS overexpression. Combinatorial therapies with trimethoprim or beta-lactams are under investigation to counteract this .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator